molecular formula C25H30ClNO5 B001165 Clemastine fumarate CAS No. 14976-57-9

Clemastine fumarate

Número de catálogo: B001165
Número CAS: 14976-57-9
Peso molecular: 460.0 g/mol
Clave InChI: PMGQWSIVQFOFOQ-YKVZVUFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clemastine fumarate (C${21}$H${26}$ClNO·C$4$H$4$O$4$, MW: 459.97) is a first-generation H$1$-antihistamine primarily used to alleviate allergic symptoms by competitively blocking histamine receptors . Beyond its antihistaminic effects, it exhibits antimuscarinic activity and has emerged as a promising therapeutic agent for diverse conditions, including multiple sclerosis (MS) and leishmaniasis. Recent studies highlight its ability to promote oligodendrocyte precursor cell (OPC) differentiation, enhancing remyelination in neurodegenerative diseases , and its efficacy against Leishmania parasites through inhibition of sphingolipid biosynthesis .

Métodos De Preparación

La preparación del fumarato de clemastina implica varios pasos:

Análisis De Reacciones Químicas

Salt Formation with Fumaric Acid

Clemastine free base is converted to its fumarate salt via acid-base reaction:

  • Reactants :
    • Clemastine base (C₂₁H₂₆ClNO)
    • Fumaric acid (C₄H₄O₄)
  • Molar Ratio : 1:1
  • Conditions :
    • Ethyl acetate solvent, 60–65°C
    • Cooling crystallization at 0–10°C

Key Steps :

  • Racemic clemastine succinate is resolved using L-(+)-tartaric acid.
  • The resolved base reacts with fumaric acid to form the final salt .
PropertyValueSource
Melting Point158–162°C
Solubility (DMSO)5 mg/mL
Purity>99%

Stability and Degradation

This compound undergoes hydrolysis under acidic/basic conditions and photodegradation:

Hydrolysis

  • Conditions : 0.1N HCl or NaOH at 80°C for 6 hours
  • Products :
    • Clemastine free base
    • Fumaric acid
    • Minor impurities (≤0.5%)

Photodegradation

  • Conditions : Exposure to UV light (270 nm) for 48 hours
  • Degradation : 8–12% loss of potency
Stability ParameterValueSource
pH Stability Range4.0–6.5
Thermal Degradation<2% at 40°C/75% RH for 3 months

Reaction with Supercritical CO₂

In drug micronization processes:

  • Conditions : 308–338 K, 12–30 MPa
  • Solubility : Correlated via Peng-Robinson EoS (AARD = 8.25%)
  • Thermodynamic Parameters :
    • ΔH<sub>sublimation</sub> = 98.3 kJ/mol
    • ΔH<sub>solvation</sub> = -42.6 kJ/mol
Pressure (MPa)Solubility (×10⁶ mol/mol)
120.87
303.45

Biochemical Interactions

While not traditional chemical reactions, this compound modulates cellular pathways:

  • P2RX7 Receptor : Enhances ATP-induced pyroptosis in macrophages .
  • H1 Receptor : Competitive antagonism (K<sub>i</sub> = 0.26 nM) .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Neurological Disorders

Clemastine fumarate has emerged as a promising candidate for treating various neurological conditions due to its ability to promote remyelination. This property is particularly relevant in diseases characterized by demyelination, such as multiple sclerosis (MS).

  • Remyelination in Multiple Sclerosis : A pivotal study indicated that this compound could facilitate remyelination in chronic neurodegeneration processes associated with MS. A phase 2 clinical trial demonstrated significant myelin repair in patients with MS, suggesting that clemastine may enhance oligodendrocyte precursor cell differentiation and myelination .
  • Ocular Neuromuscular Disorders : A recent clinical trial is investigating the long-term efficacy of clemastine in improving eye movement disorders associated with internuclear ophthalmoplegia, a condition often seen in MS patients. This study aims to assess whether clemastine can enhance dysconjugacy of eye movements .
  • Neuroinflammation and Synaptic Plasticity : Research has shown that clemastine reduces neuroinflammation and improves synaptic plasticity, which are critical factors in neurodegenerative diseases . It has been suggested that clemastine's anti-inflammatory effects could be beneficial for conditions like Alzheimer’s disease and other cognitive disorders .

Drug Formulation Applications

2. Solubility and Micronization Studies

This compound's solubility characteristics have been studied for applications in pharmaceutical formulations. Understanding its solubility is crucial for developing effective drug delivery systems.

  • Supercritical Carbon Dioxide (ScCO2) Applications : Recent findings reported the solubility of this compound in ScCO2, which is vital for processes like drug particle micronization. This method can enhance the bioavailability of drugs by reducing particle size, thereby improving dissolution rates .

Summary of Key Findings

Application AreaDescriptionReferences
Neurological DisordersPromotes remyelination; potential treatment for MS and ocular disorders
NeuroinflammationReduces inflammation and enhances synaptic plasticity
Drug FormulationSolubility studies for micronization using ScCO2

Case Studies

  • Multiple Sclerosis Clinical Trial : A phase 2 trial evaluated the effects of this compound on patients with MS, demonstrating significant improvements in myelin repair and neurological function over a treatment period of several months .
  • Internuclear Ophthalmoplegia Study : Ongoing research is assessing the efficacy of clemastine in improving eye movement coordination in patients with internuclear ophthalmoplegia related to MS, aiming for a comprehensive understanding of its therapeutic benefits .

Mecanismo De Acción

El fumarato de clemastina es un antagonista selectivo de la histamina H1. Se une al receptor de histamina H1, bloqueando la acción de la histamina endógena. Esto lleva a un alivio temporal de los síntomas como estornudos, secreción nasal y picazón. El fumarato de clemastina también exhibe efectos anticolinérgicos y sedantes, que contribuyen a su perfil terapéutico general .

Comparación Con Compuestos Similares

Comparison with Antihistamines

Chlorpheniramine

Clemastine fumarate and chlorpheniramine are both H$_1$-antihistamines used for allergic rhinitis. In double-blind trials:

  • Efficacy : Clemastine (2.68 mg) significantly reduced nasal resistance and congestion compared to chlorpheniramine (4 mg) and placebo. Oral airway resistance improvements were 30% greater with clemastine .
  • Side Effects : Both drugs induced drowsiness, but clemastine had a lower incidence (15% vs. 25% for chlorpheniramine) .
  • Onset and Duration : Clemastine demonstrated faster symptom relief (within 2 hours post-dose) .

Table 1: Antihistamine Comparison

Parameter This compound Chlorpheniramine
Dose (mg) 2.68 4
Nasal Resistance Reduction 45% 30%
Sedation Incidence 15% 25%
Onset of Action 2 hours 3–4 hours

Comparison with Antileishmanial Agents

Miltefosine

This compound shares a slow-to-kill profile with miltefosine, a front-line antileishmanial drug, but differs in resistance mechanisms.

  • Target Specificity: Clemastine inhibits inositol phosphorylceramide synthase (IPCS), disrupting sphingolipid metabolism, while miltefosine targets membrane phospholipids .

Pentamidine

  • Polypharmacology : Both clemastine and pentamidine exhibit pleiotropic effects. Clemastine-resistant Leishmania parasites displayed hypersensitivity to pentamidine, suggesting complementary pathways .
  • Efficacy : Clemastine’s EC$_{50}$ against L. major promastigotes (3 nM) was lower than pentamidine’s (15 nM) .

Table 2: Antileishmanial Drug Profiles

Parameter This compound Miltefosine Pentamidine
Primary Target IPCS Membrane lipids DNA, polyamines
EC$_{50}$ (L. major) 3 nM 5 nM 15 nM
Cross-Resistance Risk Low Moderate High

Comparison with Remyelination Agents

Benztropine and Quetiapine

Clemastine, benztropine, and quetiapine are muscarinic antagonists promoting OPC differentiation.

  • Benztropine and quetiapine lack comparable clinical trial data.
  • Mechanistic Nuance : Clemastine’s antimuscarinic action enhances OPC differentiation, while benztropine also modulates dopamine uptake .

Table 3: Remyelination Agents

Parameter This compound Benztropine Quetiapine
Primary Mechanism M1 receptor antagonism M1/Dopamine modulation M1/5-HT$_{2A}$ antagonism
Clinical Trial Phase Phase II (ReBUILD) Preclinical Preclinical
Adverse Effects Moderate sedation High anticholinergic Metabolic effects

Pharmacological and Chemical Properties

  • Solubility : this compound’s solubility in supercritical CO$_2$ is 1.2 × 10$^{-5}$ mol/L at 120 bar and 40°C, critical for drug formulation .
  • Purity : Commercial batches exceed 99% purity, with HPLC methods ensuring quality control .
  • Bioactivity : Inhibits HERG K$^+$ channels (IC$_{50}$: 12 nM), warranting cardiac safety monitoring .

Market and Commercial Landscape

The global this compound market is projected to grow at a CAGR of 5.8% (2021–2027), driven by its expanding applications in neurodegeneration and parasitology . Key manufacturers include Sekisui Medical and Shandong Keyuan Pharmaceutical, with North America and Asia-Pacific leading regional demand .

Actividad Biológica

Clemastine fumarate is a first-generation antihistamine primarily recognized for its role as an H1 receptor antagonist. This compound has garnered attention not only for its antihistaminic properties but also for its potential therapeutic effects in various neurological conditions, particularly in promoting remyelination in demyelinating diseases like multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and recent research findings.

Chemical Profile

  • Chemical Name : (2 R)-2-[2-[(1 R)-1-(4-Chlorophenylethoxy]ethyl]-1-methyl-2-pyrrolidine fumarate
  • CAS Number : 14976-57-9
  • Molecular Formula : C21H26ClN O4
  • Purity : ≥98%

This compound exhibits several biological activities:

  • H1 Receptor Antagonism : As an H1 antagonist, clemastine competes with histamine for binding to H1 receptors, thereby alleviating symptoms associated with allergic reactions and respiratory conditions.
  • Promotion of Oligodendrocyte Differentiation : Clemastine enhances the differentiation of oligodendrocyte progenitor cells (OPCs) into myelin-forming oligodendrocytes. This process is crucial for remyelination in conditions such as MS .
  • Inflammasome Activation and Pyroptosis : Recent studies indicate that clemastine can activate the inflammasome pathway in macrophages, leading to pyroptotic cell death. This mechanism may contribute to its effects on immune modulation and inflammation .

Antihistaminic Effects

Clemastine has been evaluated in randomized controlled trials for its effectiveness in treating symptoms of the common cold and allergic rhinitis:

  • A study using a rhinovirus challenge model demonstrated that clemastine significantly reduced sneeze severity and nasal secretions compared to placebo. The treatment resulted in a 50% reduction in sneeze scores and a 35% decrease in nasal secretion weights over four days .

Remyelination Studies

Clemastine's role in remyelination has been explored in various preclinical and clinical studies:

  • Multiple Sclerosis Trials : A phase 2 trial indicated that clemastine could facilitate remyelination during chronic neurodegeneration processes. However, recent findings from the TRAP-MS trial revealed that clemastine was associated with increased disability accumulation in non-lesional MS cases, leading to the trial's discontinuation. This suggests a complex role of clemastine in CNS pathology .

Research Findings

Recent studies have provided deeper insights into the biological activity of clemastine:

StudyKey Findings
R&D SystemsClemastine enhances OPC differentiation and promotes remyelination both in vitro and in vivo. It also exhibits antimuscarinic properties .
TRAP-MS TrialClemastine treatment was linked to increased disability accumulation, suggesting potential adverse effects on MS progression .
Mechanistic StudiesActivation of inflammasome pathways by clemastine enhances pyroptosis in macrophages, indicating a dual role in immune response modulation .

Case Studies

  • Efficacy Against Rhinovirus : In a controlled trial involving 150 subjects, those treated with clemastine showed significant improvements in cold symptoms compared to placebo, particularly on days 2 through 5 post-infection .
  • Multiple Sclerosis Patients : In a cohort study assessing the impact of clemastine on MS patients, results indicated that while some patients benefited from improved myelination, others experienced exacerbated symptoms and increased disability due to potential inflammatory responses triggered by the drug .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for characterizing clemastine fumarate in pharmaceutical research?

  • This compound should be characterized using high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. For physicochemical properties, differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are recommended to analyze crystalline structure and thermal stability. Ensure compliance with guidelines for reporting new compounds, including full spectral data and purity thresholds (>95%) .

Q. How should researchers design in vitro assays to evaluate this compound’s antihistamine activity?

  • Use histamine-induced calcium flux assays in cell lines (e.g., HL-60 cells) to measure H1 receptor antagonism, with IC50 values as the primary metric. Include positive controls (e.g., diphenhydramine) and validate results using dose-response curves. For cytotoxicity, assess viability via MTT assays in lymphocyte models (e.g., K562 or SB cells) at concentrations ≥25 µM to distinguish therapeutic effects from off-target toxicity .

Q. What are the best practices for ensuring reproducibility in this compound studies?

  • Document experimental parameters rigorously: solvent purity (e.g., methanol ≥99.9%), CO2 source (e.g., >99.9% purity for supercritical fluid applications), and batch-specific compound data (CAS 14976-57-9). Use standardized protocols for animal models (e.g., yeast-induced edema in rats) and report statistical methods (e.g., ANOVA with post-hoc tests). Share raw data and detailed synthesis steps in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound in supercritical CO2?

  • Discrepancies often arise from variations in pressure (12–30 MPa), temperature (308–338 K), or CO2 density (200–900 kg/m³). To reconcile data, apply thermodynamic models (e.g., cluster solvation models) or density-based correlations. Validate experimentally using static equilibrium cells with in-line spectroscopy, ensuring equilibration times >6 hours to reach saturation .

Q. What mechanistic models explain this compound’s inhibition of HERG potassium channels?

  • Use patch-clamp electrophysiology in HEK 293 cells stably expressing HERG channels to measure current suppression (IC50 = 12 nM). Combine with molecular docking simulations to identify binding interactions (e.g., hydrophobic pockets in the channel’s S6 domain). Compare results with structural analogs to infer structure-activity relationships (SAR) .

Q. How can computational methods optimize this compound’s formulation for enhanced bioavailability?

  • Employ molecular dynamics (MD) simulations to predict solubility in lipid-based carriers or cyclodextrin complexes. Validate with in vivo pharmacokinetic studies in rodents, monitoring plasma concentration-time profiles. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing regimens .

Q. What strategies mitigate off-target effects in this compound’s immunomodulatory studies?

  • Conduct transcriptomic profiling (RNA-seq) in immune cells to identify unintended pathways. Pair with selective receptor knockout models (e.g., CRISPR-edited cells) to isolate H1 receptor-mediated effects. Use low-dose regimens (5–20 mg/kg in rats) to balance efficacy and toxicity .

Q. Methodological Frameworks

  • For solubility studies : Follow the "cluster solubility model" framework, which correlates drug-CO2 interactions with phase behavior. Include parameters like association constants and Gibbs free energy changes .
  • For mechanistic inquiries : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, e.g., "Does this compound (Intervention) reduce edema (Outcome) in rats (Population) compared to placebo (Comparison) within 24 hours (Time)?" .

Q. Data Presentation Guidelines

  • Tabulate solubility data with columns for temperature, pressure, CO2 density, and mole fraction. Use error margins (±5% for experimental replicates).
  • In bioactivity studies, report IC50/EC50 values with 95% confidence intervals and p-values for significance .

Propiedades

IUPAC Name

(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGQWSIVQFOFOQ-YKVZVUFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047785
Record name Clemastine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

154 °C at 0.02 mm Hg
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very slightly soluble in water and sparingly soluble in alcohol.
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to faintly yellow crystalline powder

CAS No.

14976-57-9, 15686-51-8
Record name Clemastine fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14976-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemastine fumarate [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name clemastine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clemastine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-2-[2-[1-(p-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidinium hydrogen fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLEMASTINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19259EGQ3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

177-178 °C
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.